1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride

Medicinal chemistry Oncology Spiroketal pharmacophore

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride (CAS 2166999-86-4) is a bifunctional spirocyclic building block combining a 1,8-dioxaspiro[4.5]decane core with a terminal methanesulfonyl chloride (–SO₂Cl) reactive handle. The molecular formula is C₉H₁₅ClO₄S with a molecular weight of 254.73 g/mol.

Molecular Formula C9H15ClO4S
Molecular Weight 254.73
CAS No. 2166999-86-4
Cat. No. B2474339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride
CAS2166999-86-4
Molecular FormulaC9H15ClO4S
Molecular Weight254.73
Structural Identifiers
SMILESC1CC2(CCOCC2)OC1CS(=O)(=O)Cl
InChIInChI=1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2
InChIKeyCAQYWIFNSCWRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride: Core Structural & Procurement Specifications


1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride (CAS 2166999-86-4) is a bifunctional spirocyclic building block combining a 1,8-dioxaspiro[4.5]decane core with a terminal methanesulfonyl chloride (–SO₂Cl) reactive handle. The molecular formula is C₉H₁₅ClO₄S with a molecular weight of 254.73 g/mol . The 1,8-dioxaspiro[4.5]decane scaffold is a recognized privileged motif in biologically active natural products, most notably exemplified by Asperspiropene A, a meroterpenoid bearing this exact spiroketal core that inhibits cancer-associated mutant isocitrate dehydrogenase 1 (IDH1) with a Ki of 0.27 μM [1]. The –SO₂Cl group enables versatile derivatization into sulfonamides, sulfonate esters, and sulfonothioates via nucleophilic displacement, making the compound a strategic intermediate for medicinal chemistry library synthesis around the 1,8-dioxaspiro[4.5]decane pharmacophore .

Why 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride Cannot Be Replaced by Generic Spirocyclic Sulfonyl Chlorides


The 1,8-dioxaspiro[4.5]decane scaffold is stereoelectronically distinct from other dioxaspiro isomers (e.g., 1,6-dioxaspiro[4.5]decane or 1,4-dioxaspiro[4.5]decane) and from mono-oxa analogs (e.g., 1-oxaspiro[4.5]decane). The specific placement of oxygen atoms at positions 1 and 8 of the spiro[4.5] system creates a unique hydrogen-bond acceptor geometry and conformational profile that cannot be replicated by regioisomeric dioxaspiro frameworks [1]. Natural products containing the 1,8-dioxaspiro[4.5]decane motif, such as Asperspiropene A, demonstrate that this exact oxygen arrangement is critical for biological target engagement—the scaffold contributes to potent enzyme inhibition (Ki = 0.27 μM against mutant IDH1), and even subtle structural revisions of this core have necessitated reisolation and stereochemical reassignment in the literature [2]. Furthermore, the 2-ylmethanesulfonyl chloride attachment point positions the reactive –SO₂Cl group at a specific distance and orientation relative to the spiro junction, which directly impacts the molecular shape and exit vector geometry of all downstream derivatives. Generic substitution with a 1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride (CAS 1593899-47-8; MW 252.76; C₁₀H₁₇ClO₃S) alters both the heteroatom count and the hydrogen-bonding capacity of the scaffold .

Quantitative Differentiation Evidence for 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride vs. Closest Analogs


Target Scaffold Validation: 1,8-Dioxaspiro[4.5]decane Core Demonstrates Potent Mutant IDH1 Inhibition (Ki = 0.27 μM)

The 1,8-dioxaspiro[4.5]decane scaffold—the exact core of the target compound—is validated in the natural product Asperspiropene A, which inhibits cancer-associated mutant IDH1 with an inhibition constant (Ki) of 0.27 μM [1]. In contrast, the 1-oxaspiro[4.5]decane scaffold (mono-oxa analog, CAS 1593899-47-8) lacks the second endocyclic oxygen atom and has no reported biological target engagement data for mutant IDH1 . The nearest commercially available dioxaspiro sulfonyl chloride comparator, (3-oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride (CAS 2138218-68-3), incorporates a ketone at position 3 that alters the ring electronics and may shift the conformational equilibrium of the tetrahydrofuran ring relative to the unoxidized 1,8-dioxaspiro[4.5]decane system [2].

Medicinal chemistry Oncology Spiroketal pharmacophore

Physicochemical Differentiation: Molecular Weight and Heteroatom Profile vs. Mono-Oxa Analog

The target compound (C₉H₁₅ClO₄S; MW 254.73) contains two endocyclic oxygen atoms and four total oxygen atoms . The closest mono-oxa analog, 1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride (CAS 1593899-47-8; C₁₀H₁₇ClO₃S; MW 252.76), replaces one oxygen with a methylene unit, reducing hydrogen-bond acceptor capacity from 4 to 3 . This difference directly impacts calculated logP (the target compound is more polar), aqueous solubility, and the topological polar surface area (TPSA)—all key parameters in CNS MPO and QED drug-likeness scoring functions where even single-digit TPSA differences influence blood-brain barrier permeability predictions [1].

Physicochemical properties Drug-likeness Lead optimization

Purity Specification and Quality Tiering: Procurement-Grade Comparison

Among commercially cataloged dioxaspiro-methanesulfonyl chlorides, standard purity specifications converge at ≥95% for research-grade material. The mono-oxa analog 1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride (CAS 1593899-47-8) is offered at 95% minimum purity by AKSci . The (3-oxo-2,8-dioxaspiro[4.5]decan-1-yl) analog (CAS 2138218-68-3) is available at 95% minimum purity from CymitQuimica and at ultra-high purities (99%–99.9999%, i.e., 2N–6N) from Eforu Materials, reflecting established multi-vendor supply chains with differentiated quality tiers [1]. The target compound (CAS 2166999-86-4) is listed as in-stock by BenchChem (Cat. No. B2474339) and cataloged by EvitaChem (Cat. No. EVT-2611413), confirming active commercial availability; however, published minimum purity specifications are not uniformly reported across vendors . This places the target compound at a procurement stage where competitive sourcing with quality verification (COA, HPLC, NMR) is feasible but requires direct vendor engagement for batch-specific purity data.

Chemical procurement Purity specification Quality control

Regioisomeric Scaffold Specificity: 1,8- vs. 1,6- vs. 1,4-Dioxaspiro[4.5]decane Differentiation

The 1,8-dioxaspiro[4.5]decane scaffold is uniquely defined by oxygen atom placement at positions 1 and 8 of the spiro junction, creating a specific spatial arrangement of lone pair orbitals and conformational preferences that differ from the 1,6-dioxaspiro[4.5]decane (oxygen at positions 1 and 6) and 1,4-dioxaspiro[4.5]decane (oxygen at positions 1 and 4) regioisomers [1][2]. The 1,8-regioisomer places both oxygen atoms in the six-membered ring (one endocyclic in the tetrahydropyran ring, one at the spiro junction bridging to the tetrahydrofuran), while the 1,6-isomer places one oxygen in each ring, and the 1,4-isomer places both oxygens in the five-membered ring as a ketal [2]. This regioisomeric variation produces distinct dipole moment vectors, conformational energy landscapes, and hydrogen-bonding geometries—parameters that directly influence molecular recognition in biological systems. The stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes via phenylsulfanyl migration, as reported by Eames et al. (1996), further demonstrates that this scaffold can be accessed in stereochemically defined form, enabling enantioselective derivatization [1].

Scaffold diversity Structure-activity relationship Stereoelectronic effects

Optimal Application Scenarios for Procuring 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride


Oncology-Focused Medicinal Chemistry: Mutant IDH1 Inhibitor Derivatization

Research groups pursuing mutant IDH1 (R132H) inhibitors for glioblastoma or acute myeloid leukemia should prioritize this compound as the –SO₂Cl reactive handle enables rapid, parallel derivatization into sulfonamide libraries built on the 1,8-dioxaspiro[4.5]decane scaffold—a scaffold validated by Asperspiropene A (Ki = 0.27 μM against the same target) [1]. The compound's terminal –SO₂Cl group reacts with diverse amines under mild conditions to generate focused libraries for SAR exploration around this biologically validated chemotype, offering a significant head start over de novo spirocycle construction [2].

Scaffold-Hopping and Spirocyclic Diversity Library Construction

Organizations building spirocyclic diversity libraries for high-throughput screening should incorporate this compound to access the 1,8-dioxygenation pattern—a regioisomer that is structurally distinct from the more commonly available 1,4-dioxaspiro[4.5]decane (CAS 1262407-55-5; ketal-type, MW 240.71) and 1,6-dioxaspiro[4.5]decane scaffolds [1][2]. The 1,8-regioisomer samples a unique region of three-dimensional chemical space defined by the specific spatial relationship of two endocyclic oxygen atoms, increasing scaffold diversity coverage in screening collections. The methanesulfonyl chloride group serves as a universal diversification point for parallel synthesis of sulfonamides, esters, and thioesters [2].

Physicochemical Property Optimization in CNS Drug Discovery

Medicinal chemistry teams optimizing CNS drug candidates where hydrogen-bond acceptor count and TPSA are critical parameters for blood-brain barrier penetration should select this compound over the mono-oxa analog (1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride, CAS 1593899-47-8; HBA = 3) [1]. The target compound's higher HBA count (4 vs. 3) and distinct oxygen placement provide an additional degree of freedom for tuning solubility-permeability balance without resorting to scaffold changes that would alter the spirocyclic geometry. This is especially valuable in multiparameter optimization (MPO) workflows where even modest TPSA adjustments (estimated ~9–10 Ų difference) can shift CNS MPO scores across decision thresholds [2].

Stereochemically Controlled Synthesis of Enantiopure Spirocyclic Derivatives

For programs requiring enantiopure spirocyclic building blocks, the established synthetic methodology for 1,8-dioxaspiro[4.5]decanes via phenylsulfanyl migration (Eames et al., 1996) provides a precedent for stereochemically controlled access to this scaffold class [1]. Researchers can leverage this methodology to prepare enantiomerically enriched intermediates for downstream –SO₂Cl derivatization, enabling the exploration of stereochemistry-activity relationships that are inaccessible with non-stereodefined or racemic spirocyclic sulfonyl chlorides. The terminal methanesulfonyl chloride then enables late-stage diversification of enantiopure intermediates without epimerization risk at the spiro center.

Quote Request

Request a Quote for 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.